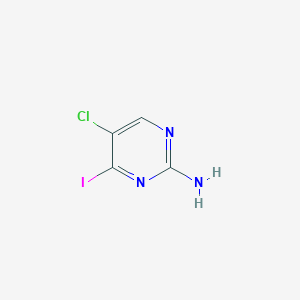

5-Chloro-4-iodopyrimidin-2-amine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Contemporary Chemical Research

The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, is a cornerstone of medicinal chemistry and chemical biology. nih.govacs.org Its prevalence in nature is underscored by its presence as a core component of the nucleobases cytosine, thymine, and uracil, which form the building blocks of nucleic acids, DNA and RNA. researchgate.netorganic-chemistry.org This fundamental biological role has inspired chemists to explore the vast chemical space offered by pyrimidine derivatives.

The significance of the pyrimidine scaffold extends far beyond its role in genetics. Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and cardiovascular effects. nih.govnih.govsigmaaldrich.com The ability of the pyrimidine core to be readily modified at various positions allows for the fine-tuning of its physicochemical and biological properties, making it a "privileged scaffold" in drug discovery. nih.govsigmaaldrich.com This structural versatility enables the creation of large libraries of compounds for screening against various therapeutic targets.

Strategic Position of Halogenated Pyrimidines as Synthetic Intermediates

Among the diverse array of pyrimidine derivatives, halogenated pyrimidines have emerged as exceptionally valuable synthetic intermediates. chemimpex.comgoogle.com The introduction of halogen atoms onto the pyrimidine ring significantly alters its electronic properties and provides reactive handles for further chemical transformations. google.com The electron-withdrawing nature of halogens can influence the reactivity of the pyrimidine ring itself and can serve as a leaving group in nucleophilic substitution reactions. researchgate.net

The true synthetic power of halogenated pyrimidines is most evident in their application in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. wikipedia.orgchemicalbook.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from relatively simple precursors. The differential reactivity of various halogens (I > Br > Cl) provides an orthogonal "chemical handle" for sequential and site-selective modifications, a crucial strategy in the synthesis of complex molecules. wikipedia.org

Research Rationale for Investigating 5-Chloro-4-iodopyrimidin-2-amine

The compound 5-Chloro-4-iodopyrimidin-2-amine is a dihalogenated pyrimidine that holds particular promise as a synthetic intermediate. The rationale for its investigation is rooted in the strategic placement and differential reactivity of its two halogen substituents. The presence of both a chloro and an iodo group on the pyrimidine ring offers the potential for selective and sequential functionalization.

In transition-metal-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond. wikipedia.org This reactivity difference allows for the selective substitution of the iodine atom at the 4-position while leaving the chlorine atom at the 5-position intact. This initial modification can be followed by a subsequent cross-coupling reaction at the less reactive chloro-substituted position under different reaction conditions. This stepwise approach provides a powerful tool for the controlled and predictable synthesis of highly substituted and functionally diverse pyrimidine derivatives. This is particularly valuable in the construction of compound libraries for high-throughput screening in drug discovery programs, especially in the search for novel kinase inhibitors, a class of drugs where the pyrimidine scaffold is frequently employed. nih.govnih.gov

Interactive Data Tables

Below are interactive tables summarizing key information.

Table 1: Physicochemical Properties of Halogenated Pyrimidines (Estimated for 5-Chloro-4-iodopyrimidin-2-amine)

| Property | Value | Source |

| Molecular Formula | C4H3ClIN3 | - |

| Molecular Weight | 255.45 g/mol | nih.gov |

| Appearance | Solid | nih.gov |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| pKa | ~1-2 (estimated based on pyrimidine) | scialert.net |

Table 2: Reactivity of Halogens in Cross-Coupling Reactions

| Halogen | Relative Reactivity | Typical Reaction Conditions |

| Iodo (I) | High | Mild (e.g., room temperature) |

| Bromo (Br) | Medium | Moderate heating |

| Chloro (Cl) | Low | Higher temperatures, specialized catalysts/ligands |

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-4-iodopyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClIN3/c5-2-1-8-4(7)9-3(2)6/h1H,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIFHZCCZZDFDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClIN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857681 | |

| Record name | 5-Chloro-4-iodopyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260863-63-5 | |

| Record name | 5-Chloro-4-iodopyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 4 Iodopyrimidin 2 Amine

Direct Synthesis of 5-Chloro-4-iodopyrimidin-2-amine Core Structure

The direct synthesis of the 5-Chloro-4-iodopyrimidin-2-amine core structure is not commonly detailed as a single-step process. Instead, it is typically achieved through a sequential halogenation of a pyrimidine (B1678525) precursor, where the chloro and iodo groups are introduced in separate, strategic steps.

Synthetic Routes via Halogenation of Pyrimidine Precursors

The most plausible and widely referenced approach to synthesizing the target compound involves a two-step halogenation sequence starting from 2-aminopyrimidine (B69317).

Step 1: Chlorination of 2-Aminopyrimidine

The initial step involves the regioselective chlorination of 2-aminopyrimidine to form the key intermediate, 2-amino-5-chloropyrimidine (B1294315). The 5-position is preferentially chlorinated due to the directing effects of the amino group. A common method for this transformation is oxidative chlorination. For instance, a patented method utilizes the reaction of 2-aminopyridine (B139424) with sodium hypochlorite (B82951) (NaClO) and hydrochloric acid. google.com This approach is noted for its use of inexpensive reagents and mild reaction conditions, avoiding the direct use of hazardous chlorine gas. google.com

Step 2: Iodination of 2-Amino-5-chloropyrimidine

The subsequent step is the iodination of 2-amino-5-chloropyrimidine at the 4-position. The introduction of iodine onto the pyrimidine ring can be achieved using various electrophilic iodinating agents. N-Iodosuccinimide (NIS) is a frequently used reagent for the iodination of aromatic and heteroaromatic compounds and is effective for this purpose. organic-chemistry.orgsioc-journal.cnwikipedia.org The reaction is often facilitated by an acid catalyst in a suitable solvent like acetonitrile. organic-chemistry.orgthieme.de

Alternative iodinating systems include iodine monochloride (ICl) in acetic acid, which has been successfully used for the iodination of similar chloro-aminopyridine structures. chemicalbook.com Another classic method involves the use of iodine and an alkali iodide, such as potassium iodide, in an aqueous solution. google.com

Optimization of Reaction Conditions for Core Synthesis

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing side reactions. Key parameters include the choice of halogenating agent, solvent, temperature, and reaction time.

For the initial chlorination step, controlling the temperature is vital. The oxidative chlorination with NaClO/HCl is typically initiated at a low temperature (e.g., 10°C) and then allowed to warm to a higher temperature (e.g., 25°C) to ensure the reaction proceeds to completion over several hours. google.com

For the subsequent iodination, the choice of conditions depends on the chosen reagent.

Interactive Table: Potential Conditions for Iodination of 2-Amino-5-chloropyrimidine

| Iodinating Agent | Catalyst/Co-reagent | Solvent | Typical Temperature | Reference |

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid | Acetonitrile | Room Temperature | organic-chemistry.org |

| Iodine Monochloride (ICl) | Potassium Acetate | Acetic Acid | 70°C | chemicalbook.com |

| Iodine (I₂) | Potassium Iodide (KI) | Aqueous Solution | Not specified | google.com |

| N-Iodosuccinimide (NIS) | Iron(III) triflimide | Ionic Liquid | Mild conditions | organic-chemistry.org |

This table presents potential reaction conditions for the iodination step, based on analogous reactions reported in the literature. The optimal conditions for the specific synthesis of 5-Chloro-4-iodopyrimidin-2-amine would require experimental validation.

Derivatization from Related Pyrimidine Intermediates

An alternative strategy for synthesizing 5-Chloro-4-iodopyrimidin-2-amine is through the chemical modification of a more complex, pre-existing pyrimidine intermediate. This approach can be advantageous if the starting intermediate is readily available.

One such pathway could begin with a di-halogenated pyrimidine, such as 2-amino-4,6-dichloropyrimidine. Researchers have demonstrated that this starting material can undergo selective nucleophilic substitution. nih.govmdpi.com By carefully controlling the reaction conditions, one of the chloro groups could potentially be substituted by an iodo group through a halogen exchange reaction (a Finkelstein-type reaction), although achieving the desired regioselectivity (iodine at C4, chlorine at C5) would be a significant challenge.

Green Chemistry Approaches in the Synthesis of Halogenated Pyrimidines

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods in chemical manufacturing. nih.gov These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

For the synthesis of halogenated pyrimidines, several green methodologies have been explored:

Solvent-Free Synthesis : Reactions can be conducted by heating the solid reactants together, often in the presence of a base like triethylamine, without any solvent. nih.govmdpi.com This method eliminates the environmental impact and cost associated with solvent use and disposal.

Catalyst-Free Reactions : Some syntheses of substituted aminopyrimidines can proceed efficiently without the need for a catalyst, simplifying the purification process and reducing metal waste. nih.govmdpi.com

Aqueous Media : Utilizing water as a solvent is a key principle of green chemistry. A one-pot method for synthesizing 3-halo-pyrazolo[1,5-a]pyrimidines has been developed using a K₂S₂O₈-promoted cyclization and oxidative halogenation in water. nih.gov This strategy highlights the potential for using environmentally friendly solvents in the synthesis of complex halogenated heterocycles. nih.gov

These green approaches offer promising alternatives to traditional synthetic methods that often rely on hazardous solvents and reagents. Adapting these principles to the synthesis of 5-Chloro-4-iodopyrimidin-2-amine could lead to more sustainable and efficient production processes.

Reactivity Profile and Transformational Chemistry of 5 Chloro 4 Iodopyrimidin 2 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring is an electron-deficient aromatic system, making it significantly more reactive towards nucleophilic aromatic substitution (SNAr) compared to analogous benzene (B151609) halides. wikipedia.org This class of reactions proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. rsc.orgnih.gov The presence of electron-withdrawing groups, in this case the ring nitrogens and halogens, activates the scaffold for such transformations. rsc.org

In the context of SNAr reactions on 5-Chloro-4-iodopyrimidin-2-amine, the regioselectivity is primarily governed by the electronic activation of the carbon positions rather than the leaving group ability of the halogens. The C4 position is flanked by one ring nitrogen and the C5-chloro substituent, and is para to the second ring nitrogen, making it significantly more electron-deficient and thus more susceptible to nucleophilic attack than the C5 position.

Studies on related 2,4-dihalopyrimidines and 5-substituted-2,4-dichloropyrimidines consistently demonstrate that SNAr reactions with a wide range of nucleophiles, particularly amines, occur preferentially at the C4 position. nih.govresearchgate.net While iodine is generally a better leaving group than chlorine, in the rate-determining step of the SNAr mechanism—the initial attack by the nucleophile—the electrophilicity of the carbon atom is the dominant factor. Therefore, nucleophilic displacement on 5-Chloro-4-iodopyrimidin-2-amine is expected to selectively occur at the C4 position, displacing the iodide.

The activated C4 position of 5-Chloro-4-iodopyrimidin-2-amine allows for the introduction of a wide array of nucleophiles, enabling the synthesis of diverse derivatives. This versatility is crucial in fields like medicinal chemistry where structural modifications are key to tuning biological activity. nih.govresearchgate.net

Amines: The reaction with primary and secondary amines is a common transformation. For instance, reacting di- or tri-chloropyrimidines with various amines under basic conditions leads to the selective formation of 2-aminopyrimidines. nih.govmit.edu This allows for the construction of complex molecules, including those with potential as kinase inhibitors.

Alkoxides: Oxygen-based nucleophiles, such as sodium methoxide (B1231860) or phenoxide, readily displace the C4-halogen on activated pyrimidines to form the corresponding ethers. wuxiapptec.comrsc.org This reaction provides access to alkoxy- and aryloxypyrimidine derivatives.

Thiols: Sulfur-based nucleophiles, like thiophenols, react in a similar manner to yield thioethers. rsc.org These reactions are typically carried out in the presence of a base to generate the more nucleophilic thiolate anion.

The table below summarizes representative SNAr reactions on the 5-Chloro-4-iodopyrimidin-2-amine scaffold, highlighting the selective substitution at the C4 position.

| Nucleophile | Reagent Example | Expected Product |

| Amine | Morpholine | 5-Chloro-4-morpholinopyrimidin-2-amine |

| Alkoxide | Sodium Methoxide | 5-Chloro-4-methoxypyrimidin-2-amine |

| Thiol | Thiophenol | 5-Chloro-4-(phenylthio)pyrimidin-2-amine |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For 5-Chloro-4-iodopyrimidin-2-amine, the significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds under these conditions allows for highly regioselective transformations. The oxidative addition of a palladium(0) catalyst to the aryl halide is the first and often rate-determining step, and the reactivity order is overwhelmingly I > Br > Cl. libretexts.org This provides an orthogonal strategy to SNAr reactions, where functionalization occurs selectively at the C4-iodide position.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron reagent (like a boronic acid or ester) and an organohalide to form a C-C bond. libretexts.orgyonedalabs.com This reaction is widely used to synthesize biaryl and heteroaryl compounds. organic-chemistry.org In the case of 5-Chloro-4-iodopyrimidin-2-amine, the Suzuki-Miyaura reaction will selectively occur at the C4 position due to the much greater reactivity of the C-I bond compared to the C-Cl bond towards palladium catalysts. libretexts.org The presence of the 2-amino group does not typically inhibit the catalyst, allowing for efficient coupling. organic-chemistry.org

This selectivity enables the synthesis of 4-aryl-5-chloropyrimidin-2-amines, which can be further functionalized at the C5-chloro position in a subsequent step if desired.

| Boronic Acid | Catalyst System | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Phenyl-5-chloropyrimidin-2-amine |

| 3-Thienylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 5-Chloro-4-(thiophen-3-yl)pyrimidin-2-amine |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | 5-Chloro-4-(4-methoxyphenyl)pyrimidin-2-amine |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgnih.gov This reaction has become a cornerstone of modern synthetic chemistry for preparing aryl amines. wikipedia.org Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig reaction on 5-Chloro-4-iodopyrimidin-2-amine demonstrates high regioselectivity for the C4 position. The oxidative addition of the palladium catalyst to the C-I bond is much more facile than to the C-Cl bond. wikipedia.org

This allows for the selective introduction of a second amino substituent at the C4 position, leading to the formation of pyrimidine-2,4-diamine derivatives. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields and can be tailored to the specific amine coupling partner. rsc.orgnih.gov

| Amine Partner | Catalyst System | Expected Product |

| Aniline | Pd₂(dba)₃, XPhos, NaOtBu | N⁴-Phenyl-5-chloropyrimidine-2,4-diamine |

| Pyrrolidine | Pd(OAc)₂, RuPhos, Cs₂CO₃ | 5-Chloro-4-(pyrrolidin-1-yl)pyrimidin-2-amine |

| Benzylamine | Pd(OAc)₂, BINAP, K₃PO₄ | N⁴-Benzyl-5-chloropyrimidine-2,4-diamine |

Electrophilic Functionalization of the Pyrimidine Scaffold

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult and rarely observed. The electron-deficient nature of the ring, which favors nucleophilic substitution, inherently disfavors reactions with electrophiles. The presence of two deactivating halogen atoms further reduces the ring's nucleophilicity.

However, the exocyclic 2-amino group provides a site for electrophilic attack. The nitrogen atom of the amino group possesses a lone pair of electrons and can act as a nucleophile, reacting with various electrophiles. This is analogous to the reactivity of aniline, where the amino group is the primary site of reaction under many electrophilic conditions. byjus.com Potential transformations include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding 2-amido-pyrimidine derivative. This can also serve as a protecting group strategy for the amine. libretexts.org

Alkylation: The amino group can be alkylated using alkyl halides, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. rsc.org

Sulfonylation: Reaction with sulfonyl chlorides would produce the corresponding sulfonamide.

In these cases, the functionalization does not occur on the pyrimidine scaffold itself but rather on the appended amino group, leveraging its nucleophilic character.

Reactivity of the Amino Group and its Derivatization

The 2-amino group of 5-chloro-4-iodopyrimidin-2-amine serves as a primary site for chemical modification, enabling the synthesis of a diverse range of derivatives. This exocyclic amine can readily participate in various reactions to form new carbon-nitrogen and nitrogen-heteroatom bonds. The reactivity of this group is a cornerstone for building more complex molecules, often for applications in medicinal chemistry and materials science. Common derivatization strategies include N-alkylation, N-arylation, acylation, and sulfonylation.

N-Alkylation and N-Arylation : The amino group can be functionalized through N-alkylation, typically by reaction with alkyl halides, or through N-arylation with aryl halides. nih.govchemicalbook.com These reactions are fundamental in modifying the steric and electronic properties of the parent molecule. Modern cross-coupling methods, such as the copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination, provide efficient pathways for N-arylation, accommodating a wide variety of aryl and heteroaryl partners. beilstein-journals.orgmdpi.comresearchgate.net

Acylation : The reaction of the amino group with acyl chlorides or anhydrides yields the corresponding amides. This transformation is a robust method for introducing a carbonyl moiety, which can serve as a handle for further synthetic elaboration or as a key pharmacophoric element. nih.gov

Sulfonylation : The formation of sulfonamides is achieved by reacting the 2-amino group with sulfonyl chlorides. nih.gov This reaction introduces the stable and versatile sulfonamide functional group, a common feature in many therapeutic agents. An example of a similar transformation is the synthesis of 2-((2-Chloro-5-iodopyrimidin-4-yl)amino)benzenesulfonamide, which demonstrates the feasibility of this reaction on a closely related pyrimidine core. bldpharm.com

The following table summarizes the key derivatization reactions of the amino group.

| Reaction Type | Typical Reagents | Product Functional Group |

| N-Alkylation | Alkyl Halide, Base | Secondary or Tertiary Amine |

| N-Arylation | Aryl Halide, Pd or Cu Catalyst, Base | N-Aryl Amine |

| Acylation | Acyl Chloride or Anhydride | Amide |

| Sulfonylation | Sulfonyl Chloride, Base | Sulfonamide |

Comparative Reactivity Studies with Other Halogenated Pyrimidines

The synthetic utility of 5-chloro-4-iodopyrimidin-2-amine is significantly enhanced by the differential reactivity of its two halogen substituents. This allows for selective, stepwise functionalization of the pyrimidine ring, a crucial advantage in multi-step syntheses.

The reactivity of halogens in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, generally follows the order of I > Br > Cl. libretexts.org This trend is governed by the bond dissociation energy of the carbon-halogen bond, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to the palladium(0) catalyst. libretexts.orgnih.gov

In the case of 5-chloro-4-iodopyrimidin-2-amine, the iodine atom at the C4 position is substantially more reactive than the chlorine atom at the C5 position. This allows for highly regioselective Suzuki, Stille, or Heck cross-coupling reactions at the C4 position, leaving the C5-chloro substituent untouched for subsequent transformations. libretexts.orgnih.gov This selective reactivity is a key feature that makes this compound a valuable building block.

When compared with other dihalogenated pyrimidines, the reactivity differences are stark:

vs. 2-Amino-4,5-dichloropyrimidine : In this molecule, the chlorine at C4 is generally more reactive than the one at C5 in nucleophilic aromatic substitution (SNAr) and some cross-coupling reactions, but the selectivity is far less pronounced than the I/Cl differentiation in 5-chloro-4-iodopyrimidin-2-amine. nih.govmdpi.com Achieving selective mono-functionalization of the dichlorinated analog can be challenging.

vs. 2-Amino-4,5-dibromopyrimidine : Following the general reactivity trend, the C-Br bonds are intermediate in reactivity between C-I and C-Cl bonds. While selective coupling at the C4-Br is often possible over the C5-Br, the reaction conditions required are typically harsher than those needed for the C4-I position of 5-chloro-4-iodopyrimidin-2-amine.

The following table provides a qualitative comparison of the reactivity of different halopyrimidines in a typical Suzuki coupling reaction.

| Pyrimidine Derivative | Halogen Position | Relative Reactivity in Suzuki Coupling |

| 5-Chloro-4-iodopyrimidin-2-amine | C4-I | Highest |

| 2-Amino-4,5-dibromopyrimidine | C4-Br | High |

| 2-Amino-4,5-dibromopyrimidine | C5-Br | Intermediate |

| 2-Amino-4,5-dichloropyrimidine | C4-Cl | Low |

| 5-Chloro-4-iodopyrimidin-2-amine | C5-Cl | Lowest |

Synthetic Applications and Derivatization Strategies Utilizing 5 Chloro 4 Iodopyrimidin 2 Amine

Scaffold Diversification through Sequential Functionalization

The distinct chemical environments of the chlorine and iodine atoms on the pyrimidine (B1678525) ring are key to the synthetic utility of 5-chloro-4-iodopyrimidin-2-amine. The carbon-iodine bond is significantly weaker and therefore more susceptible to oxidative addition with palladium catalysts than the carbon-chlorine bond. This reactivity difference allows for selective functionalization at the C4 position.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, can be performed selectively at the C4-iodo position while leaving the C5-chloro group intact for subsequent transformations. researchgate.netnih.gov

Suzuki-Miyaura Coupling: This reaction introduces aryl or heteroaryl groups at the C4 position by reacting 5-chloro-4-iodopyrimidin-2-amine with various boronic acids in the presence of a palladium catalyst. researchgate.netmdpi.comresearchgate.net The resulting 4-aryl-5-chloropyrimidin-2-amines can then undergo further functionalization at the C5 position.

Sonogashira Coupling: Terminal alkynes can be coupled at the C4 position under palladium-copper catalysis to yield 4-alkynyl-5-chloropyrimidin-2-amines. libretexts.orgorganic-chemistry.orgwikipedia.org This reaction is valuable for creating extended π-systems and introducing linear structural motifs. nih.govsioc-journal.cn

Buchwald-Hartwig Amination: This method allows for the formation of carbon-nitrogen bonds at the C4 position, introducing a wide range of primary and secondary amines. wikipedia.orgorganic-chemistry.orglibretexts.org

Once the C4 position is functionalized, the less reactive C5-chloro group can be targeted. Nucleophilic aromatic substitution (SNAr) is a common strategy to displace the chloride with various nucleophiles, such as amines, alcohols, and thiols. youtube.commasterorganicchemistry.com This sequential approach provides a powerful tool for creating a diverse library of substituted pyrimidines from a single, readily available starting material.

Table 1: Sequential Functionalization Reactions of 5-Chloro-4-iodopyrimidin-2-amine| Reaction Type | Position | Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C4 | ArB(OH)₂, Pd catalyst, base | 4-Aryl-5-chloropyrimidin-2-amine |

| Sonogashira Coupling | C4 | R-C≡CH, Pd catalyst, Cu(I) co-catalyst, base | 4-Alkynyl-5-chloropyrimidin-2-amine |

| Buchwald-Hartwig Amination | C4 | R¹R²NH, Pd catalyst, base | 4-(Amino)-5-chloropyrimidin-2-amine |

| Nucleophilic Aromatic Substitution | C5 | Nu-H (e.g., RNH₂, ROH, RSH) | 4-Substituted-5-(nucleophilically substituted)pyrimidin-2-amine |

Construction of Fused Heterocyclic Systems (e.g., Pyrido[2,3-d]pyrimidines)

5-Chloro-4-iodopyrimidin-2-amine is a valuable precursor for the synthesis of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines. These structures are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.

The general strategy involves a two-step sequence. First, a palladium-catalyzed cross-coupling reaction, typically a Suzuki or Sonogashira coupling, is performed at the C4-iodo position to introduce a side chain containing a suitable functional group for a subsequent cyclization reaction. For instance, coupling with a boronic acid that has a protected amino group or a carbonyl group sets the stage for the formation of the second ring.

Following the initial C4-functionalization, an intramolecular reaction is induced to form the fused pyridine (B92270) ring. This can be achieved through various methods, such as an intramolecular Heck reaction or a nucleophilic cyclization onto an activated group. The C5-chloro substituent can also participate in these cyclization strategies, or it can be retained for further diversification of the fused ring system.

Research has demonstrated the successful application of this methodology in the synthesis of various substituted pyrido[2,3-d]pyrimidines. researchgate.net

Table 2: Example of Pyrido[2,3-d]pyrimidine (B1209978) Synthesis| Step | Reaction | Description |

|---|---|---|

| 1 | Suzuki Coupling | Reaction of 5-chloro-4-iodopyrimidin-2-amine with 2-formylphenylboronic acid at the C4 position. |

| 2 | Intramolecular Cyclization/Condensation | Treatment with an amine to form an imine, followed by intramolecular cyclization and subsequent aromatization to yield the pyrido[2,3-d]pyrimidine core. |

Development of Combinatorial Libraries Based on the Pyrimidine Core

The orthogonal reactivity of the C4-iodo and C5-chloro positions makes 5-chloro-4-iodopyrimidin-2-amine an ideal scaffold for the development of combinatorial libraries. Combinatorial chemistry allows for the rapid synthesis of a large number of related compounds, which can then be screened for biological activity.

By employing a divergent synthetic strategy, a wide array of substituents can be introduced at both the C4 and C5 positions. For example, a set of different boronic acids can be used in Suzuki coupling reactions at the C4 position, creating a first level of diversity. Each of these products can then be reacted with a variety of nucleophiles at the C5 position, generating a large library of disubstituted pyrimidines.

This approach enables the systematic exploration of the chemical space around the pyrimidine core, which is crucial for structure-activity relationship (SAR) studies in drug discovery. The ability to generate a large and diverse set of molecules from a single starting material significantly accelerates the process of identifying lead compounds.

Advanced Synthetic Strategies for Complex Molecule Assembly

Beyond simple sequential functionalization, 5-chloro-4-iodopyrimidin-2-amine can be employed in more advanced synthetic strategies for the assembly of complex molecules. These can include multi-component reactions, tandem reactions, and diversity-oriented synthesis.

Furthermore, the pyrimidine core can serve as a central scaffold onto which complex fragments are attached. The C2-amino group also offers a handle for further derivatization, adding another dimension of complexity to the molecules that can be synthesized. These advanced strategies are particularly valuable in the synthesis of natural products and complex drug candidates, where efficiency and control over stereochemistry are paramount.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would be used to identify the number and environment of hydrogen atoms in the 5-Chloro-4-iodopyrimidin-2-amine molecule. It is expected that the spectrum would show distinct signals for the amine (-NH₂) protons and the aromatic proton on the pyrimidine (B1678525) ring. The chemical shift (δ, in ppm) of the C6-H proton would be influenced by the adjacent chloro and iodo substituents. The amine protons would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

Table 1: Hypothetical ¹H NMR Data for 5-Chloro-4-iodopyrimidin-2-amine

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -NH₂ | Variable | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy would be employed to determine the number and chemical environment of the carbon atoms in the pyrimidine ring. The spectrum is expected to display four distinct signals corresponding to the four carbon atoms in the heterocyclic ring. The chemical shifts of C2, C4, C5, and C6 would be significantly affected by the attached functional groups (amine, chloro, and iodo). The carbon atom bearing the iodine (C4) and the carbon with the chlorine (C5) would exhibit characteristic shifts due to the electronic effects of these halogens.

Table 2: Hypothetical ¹³C NMR Data for 5-Chloro-4-iodopyrimidin-2-amine

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C2 | 155 - 165 |

| C4 | 90 - 100 |

| C5 | 130 - 140 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) would be utilized to determine the exact mass of the 5-Chloro-4-iodopyrimidin-2-amine molecule with high precision. This technique provides a measured mass-to-charge ratio (m/z) that can be used to calculate the elemental composition and thus confirm the molecular formula, C₄H₃ClIN₃. The isotopic pattern observed in the mass spectrum, particularly due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes), would provide further confirmation of the compound's identity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 5-Chloro-4-iodopyrimidin-2-amine would be expected to show characteristic absorption bands for the N-H bonds of the primary amine and the C=N and C-C bonds within the pyrimidine ring. The presence of the C-Cl and C-I bonds would also give rise to absorptions in the fingerprint region of the spectrum.

Table 3: Hypothetical IR Absorption Data for 5-Chloro-4-iodopyrimidin-2-amine

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300 - 3500 |

| C=N Stretch (Ring) | 1600 - 1680 |

| C=C Stretch (Ring) | 1400 - 1600 |

| C-Cl Stretch | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic structure of molecules like 5-Chloro-4-iodopyrimidin-2-amine. This method measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides valuable insights into the electronic transitions within the molecule, which are influenced by the core pyrimidine ring and its substituents.

The electronic absorption spectra of pyrimidine derivatives are primarily characterized by π → π* and n → π* transitions. The π → π* transitions are typically of high intensity and occur at shorter wavelengths, arising from the excitation of electrons in the aromatic π system. The n → π* transitions, resulting from the excitation of non-bonding electrons (from the nitrogen atoms of the pyrimidine ring), are generally of lower intensity and appear at longer wavelengths.

The electronic landscape of the pyrimidine ring in 5-Chloro-4-iodopyrimidin-2-amine is significantly modulated by its substituents: the amino (-NH2), chloro (-Cl), and iodo (-I) groups. The amino group generally acts as an electron-donating group (auxochrome) due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the pyrimidine ring. This delocalization increases the energy of the highest occupied molecular orbital (HOMO), leading to a smaller HOMO-LUMO gap. Consequently, a bathochromic shift (a shift to longer wavelengths) of the absorption maxima is expected.

A detailed analysis of the UV-Vis spectrum of 5-Chloro-4-iodopyrimidin-2-amine would require experimental measurement to determine the precise absorption maxima (λmax) and molar absorptivity (ε). This data would enable the empirical assignment of electronic transitions and a more thorough understanding of the electronic structure of the molecule.

Structure Activity Relationship Sar Studies and Scaffold Exploration Methodologies

Rational Design of 5-Chloro-4-iodopyrimidin-2-amine Derivatives for Targeted Research Applications

The rational design of derivatives based on the 5-Chloro-4-iodopyrimidin-2-amine scaffold is a cornerstone of modern drug discovery. This approach leverages an understanding of the target's three-dimensional structure and binding site characteristics to design molecules with high affinity and selectivity. The pyrimidine (B1678525) core, a privileged scaffold in medicinal chemistry, is a common starting point for the development of a wide array of therapeutic agents, including those for cancer, infectious diseases, and neurological disorders. mdpi.comnih.gov

The presence of three distinct functionalization points on the 5-Chloro-4-iodopyrimidin-2-amine core—the chloro, iodo, and amine groups—offers a versatile platform for chemical modification. For instance, the iodine atom at the 4-position can be readily displaced via cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce a variety of aryl, heteroaryl, or alkyl groups. These modifications can profoundly influence the molecule's interaction with a biological target.

In the context of developing kinase inhibitors, a common application for pyrimidine derivatives, the 2-amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase domain. The substituents at the 4- and 5-positions can then be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. For example, the introduction of a substituted phenyl ring at the 4-position could lead to interactions with specific amino acid residues in the target protein, as has been demonstrated in the development of EGFR inhibitors. nih.gov

The development of halogenated pyrimidines as radiosensitizers offers another avenue for the rational design of 5-Chloro-4-iodopyrimidin-2-amine derivatives. nih.gov For these compounds to be effective, they must be incorporated into cellular DNA. nih.gov This suggests that modifications to the 5-Chloro-4-iodopyrimidin-2-amine scaffold could be designed to enhance its uptake and incorporation into the DNA of tumor cells, thereby increasing their sensitivity to radiation therapy. nih.gov

Systematic Exploration of Substituent Effects on Pyrimidine Scaffold Properties

The systematic exploration of substituent effects on the pyrimidine scaffold is crucial for understanding how different chemical groups influence a molecule's biological activity. By methodically altering the substituents at the 2-, 4-, and 5-positions of the pyrimidine ring, researchers can build a comprehensive structure-activity relationship (SAR) profile.

The nature of the substituent at the 5-position, which is a chloro group in the parent compound, can significantly impact the electronic properties of the pyrimidine ring and its ability to interact with target proteins. Replacing the chlorine with other halogens or with small alkyl groups can modulate the compound's lipophilicity and steric profile, which in turn can affect its cell permeability and metabolic stability.

Similarly, the iodine at the 4-position is a key handle for introducing diversity. A systematic study might involve synthesizing a library of compounds where the iodo group is replaced with a range of substituents, from simple alkyl chains to complex aromatic and heterocyclic moieties. The biological activity of these derivatives would then be evaluated to identify the optimal substituent for a given target.

In a study of pyrimidine and pyridine (B92270) derivatives as cholinesterase inhibitors, it was observed that the nature of the substituent on the phenyl ring attached to the core scaffold had a significant impact on inhibitory activity. acs.org For instance, the insertion of a halogen atom in the para position of the phenyl ring led to a reduction in inhibition of the enzyme EeAChE. acs.org This highlights the importance of systematic exploration of even seemingly minor structural changes.

The following table illustrates a hypothetical SAR study on a series of 5-Chloro-4-substituted-pyrimidin-2-amine derivatives, based on findings from related pyrimidine-based drug discovery programs.

| Derivative | Substituent at C4 | Hypothetical Target | IC₅₀ (nM) |

| 1 | Phenyl | Kinase X | 150 |

| 2 | 4-Methoxyphenyl | Kinase X | 75 |

| 3 | 4-Chlorophenyl | Kinase X | 200 |

| 4 | Thiophen-2-yl | Kinase X | 120 |

| 5 | N-methylpiperazin-1-yl | Kinase X | 50 |

This table is for illustrative purposes and the data is hypothetical, based on general principles of SAR for kinase inhibitors.

Comparative Analysis with Structurally Related Halogenated Pyridine and Pyrimidine Derivatives

A comparative analysis of 5-Chloro-4-iodopyrimidin-2-amine with other halogenated pyridine and pyrimidine derivatives provides valuable insights into the role of the core scaffold and the specific halogen substituents in determining biological activity.

In a study comparing pyrimidine and pyridine derivatives as cholinesterase inhibitors, it was found that pyridine derivatives were generally more potent inhibitors of the enzyme eqBChE than the corresponding pyrimidine compounds. acs.org Conversely, pyrimidine diamine derivatives showed varying levels of inhibitory potency toward eqBChE, with some derivatives exhibiting high potency. acs.org This suggests that the choice between a pyrimidine and a pyridine core can have a significant impact on the selectivity of a drug candidate.

The nature of the halogen substituent is also a critical factor. The presence of iodine in 5-Chloro-4-iodopyrimidin-2-amine makes it a valuable intermediate for synthetic diversification through cross-coupling reactions. In contrast, a corresponding fluoro or chloro derivative would be less reactive in such reactions. However, the presence of fluorine can enhance metabolic stability and binding affinity in some cases.

The following table provides a comparative overview of the properties of 5-Chloro-4-iodopyrimidin-2-amine and a structurally related halogenated pyridine derivative.

| Compound | Core Scaffold | Halogen at C4 | Halogen at C5 | Key Features |

| 5-Chloro-4-iodopyrimidin-2-amine | Pyrimidine | Iodo | Chloro | Two nitrogen atoms in the ring, versatile synthetic handle at C4. |

| 4-Chloro-5-iodopyridin-2-amine | Pyridine | Chloro | Iodo | One nitrogen atom in the ring, different electronic distribution. |

This comparative analysis underscores the subtle yet significant differences that arise from altering the core heterocycle and the halogen substitution pattern. These differences can be exploited in the rational design of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 5-Chloro-4-iodopyrimidin-2-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves halogenation or coupling reactions. For example, nitro-group reduction using stannous chloride in HCl (as seen in analogous pyrimidine derivatives) can yield the amine moiety . Optimization includes temperature control (e.g., cooling to 273 K during reduction) and purification via recrystallization from acetonitrile or methanol . Monitoring reaction progress with TLC or HPLC ensures intermediate stability.

Q. Which spectroscopic techniques are most effective for characterizing 5-Chloro-4-iodopyrimidin-2-amine?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent positions, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy identifies N–H and C–Cl stretches (~3300 cm⁻¹ and ~550 cm⁻¹, respectively). For purity assessment, combine elemental analysis with HPLC retention time matching .

Q. How should researchers handle hazardous intermediates during synthesis (e.g., nitro derivatives or halogenating agents)?

- Methodological Answer : Use fume hoods for volatile reagents (e.g., SOCl₂ or PCl₅). Quench reactive intermediates (e.g., nitro groups) with ice-cold alkaline solutions to prevent exothermic decomposition. Personal protective equipment (PPE) and waste neutralization protocols are critical, as outlined in safety data sheets for related chloropyrimidines .

Advanced Research Questions

Q. How can discrepancies in bond length measurements arise during X-ray crystallographic refinement of 5-Chloro-4-iodopyrimidin-2-amine?

- Methodological Answer : Discrepancies may stem from thermal motion or disorder in heavy atoms (e.g., iodine). Using SHELXL with restraints for anisotropic displacement parameters improves model accuracy. Validate against databases like Cambridge Structural Database (CSD) for expected bond lengths (e.g., C–Cl ~1.73 Å) . Hydrogen atom placement via difference Fourier maps or riding models is critical for precision .

Q. What role do intermolecular hydrogen bonds play in the supramolecular assembly of 5-Chloro-4-iodopyrimidin-2-amine?

- Methodological Answer : N–H⋯N hydrogen bonds often propagate 1D chains or 2D networks, as observed in analogous 2-chloropyrimidin-4-amine structures. Analyze hydrogen-bonding motifs (e.g., R₂²(8) rings) using graph-set theory and compare packing diagrams to predict solubility or co-crystallization behavior .

Q. How can researchers assess the biological activity of 5-Chloro-4-iodopyrimidin-2-amine against enzyme targets?

- Methodological Answer : Employ fluorescence-based assays or surface plasmon resonance (SPR) to measure binding affinity. For kinase inhibition studies, use ATP-competitive assays with recombinant enzymes. Molecular docking (e.g., AutoDock Vina) guided by crystallographic data predicts binding modes, but validate with mutagenesis to resolve false positives .

Q. What strategies resolve contradictions between computational and experimental data in structure-activity relationship (SAR) studies?

- Methodological Answer : Reconcile discrepancies by cross-validating DFT-calculated electrostatic potentials with experimental dipole moments (from X-ray) or IR spectra. For SAR, combine Free-Wilson analysis with fragment-based screening to isolate electronic effects of iodine vs. chlorine substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.